Dipropyl chlorophosphate

Übersicht

Beschreibung

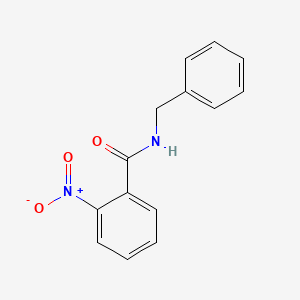

Dipropyl chlorophosphate (DCP) is an organophosphate compound that is used as a pesticide and insecticide. It is a colorless, odorless liquid that is toxic to most organisms. It is an effective insecticide, but it can also be used in scientific research applications.

Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism in Anilinolysis Reactions Dipropyl chlorophosphate has been studied for its role in anilinolysis reactions. Research conducted by Hoque and Lee (2011) in the Bulletin of The Korean Chemical Society investigated the kinetics and mechanisms of this compound reactions with anilines. The study revealed different kinetic isotope effects depending on the basicity of the anilines, suggesting a complex mechanism involving hydrogen-bonded, four-center-type transition states for basic anilines and backside attack transition states for weakly basic anilines (Hoque & Lee, 2011).

Use in Flame Retardants Although not directly studying this compound, research has focused on organophosphate flame retardants (PFRs), a category to which this compound is closely related. Studies like those by Castorina et al. (2017) in Chemosphere and Hoffman et al. (2014) in Environment International have explored the presence and health risks of PFRs, including their metabolites in pregnant women and their variability (Castorina et al., 2017); (Hoffman et al., 2014).

Synthesis of Functionalized Polymers this compound has been utilized in the synthesis of functionalized polymers. Allcock et al. (2002) in Macromolecules described the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes] using diphenyl chlorophosphate, a related compound. These polymers have potential applications as proton-conducting membranes in fuel cells (Allcock et al., 2002).

Environmental Monitoring and Health Impact Assessment Several studies have focused on the environmental presence and potential health impacts of organophosphate flame retardants, including compounds related to this compound. Research has investigated their presence in indoor environments, wastewater, and the general population, assessing potential health risks and ecological implications (Ospina et al., 2018); (Rodgers et al., 2018).

Wirkmechanismus

Target of Action

Dipropyl chlorophosphate primarily targets anilines . Anilines are organic compounds that consist of a phenyl group attached to an amino group. They play a crucial role in the manufacture of a wide variety of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .

Mode of Action

The compound interacts with its targets through a process known as anilinolysis . This process involves the reaction of this compound with substituted anilines and deuterated anilines . The reaction is carried out in acetonitrile at 55.0°C . The obtained deuterium kinetic isotope effects (DKIEs; kH/kD) are primary normal (kH/kD = 1.09-1.01) with the strongly basic anilines .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the phosphoryl and thiophosphoryl transfer reactions of anilinolyses . The compound’s interaction with its targets results in changes in these pathways, leading to downstream effects .

Result of Action

The result of the action of this compound is the transformation of its targets, leading to changes in the biochemical pathways they are involved in . This can have significant molecular and cellular effects, depending on the specific targets and pathways involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the temperature of the environment can affect the rate of the anilinolysis reaction . Additionally, the presence of other compounds in the environment can potentially interact with this compound, affecting its stability and efficacy .

Safety and Hazards

Dipropyl chlorophosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Dipropyl chlorophosphate are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is likely that the compound influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins and influences its localization or accumulation .

Subcellular Localization

It is likely that the compound is localized to specific compartments or organelles within the cell, potentially influenced by targeting signals or post-translational modifications .

Eigenschaften

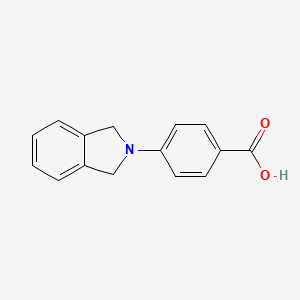

IUPAC Name |

1-[chloro(propoxy)phosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWMBNBSQQGLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

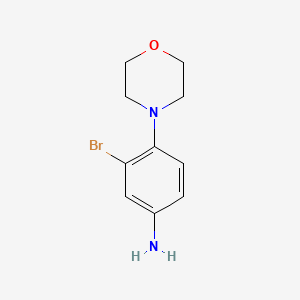

CCCOP(=O)(OCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179787 | |

| Record name | Phosphorochloridic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-89-6 | |

| Record name | Phosphorochloridic acid, dipropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the basicity of anilines influence the reaction mechanism with dipropyl chlorophosphate?

A: The research indicates that the reaction mechanism of this compound with anilines is significantly influenced by the basicity of the aniline. [] Strongly basic anilines favor a concerted mechanism with a frontside nucleophilic attack. This involves a hydrogen-bonded four-center-type transition state. Conversely, weakly basic anilines prefer a backside attack transition state. This difference in mechanisms is supported by the observed deuterium kinetic isotope effects (DKIEs). [] Primary normal DKIEs are observed with strongly basic anilines, while secondary inverse DKIEs are observed with weakly basic anilines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)

![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)